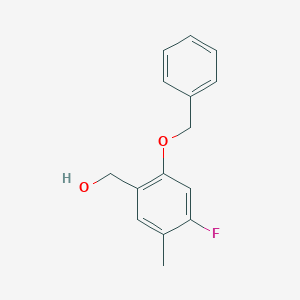
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol is an organic compound with a complex structure that includes a benzyl ether group, a fluorine atom, and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol typically involves multiple steps. One common method starts with the bromination of 4-fluoro-5-methylphenol, followed by benzyl protection and subsequent halogen exchange reactions . The reaction conditions often include the use of solvents like toluene or trifluoro-toluene and reagents such as benzyl bromide and N-methylpyridinium triflate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and easier purification. Techniques such as column chromatography and recrystallization are often employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzylic ether to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol involves its interaction with various molecular targets. The benzyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The fluorine atom enhances the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): Similar structure but with a hydroxyl group instead of a fluorine atom.
(4-(Benzyloxy)-2-hydroxybenzylidene)amino derivatives: These compounds have similar benzyl ether groups but different functional groups attached to the phenyl ring.
Uniqueness
(2-(Benzyloxy)-4-fluoro-5-methylphenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C15H15FO2 |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
(4-fluoro-5-methyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15FO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3 |
Clé InChI |
VSDRZPIQMSORDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
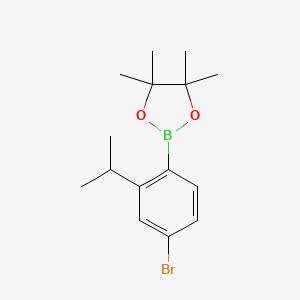
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
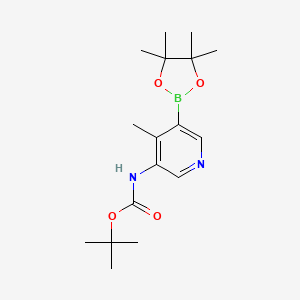
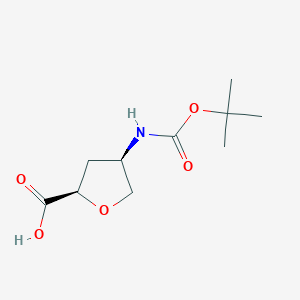
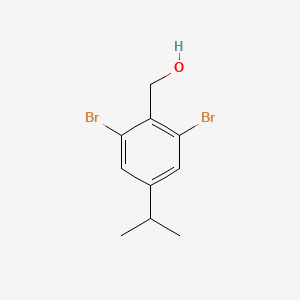
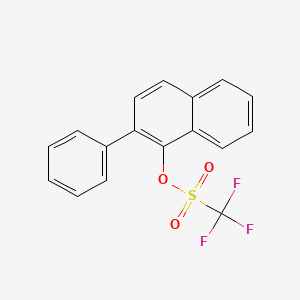
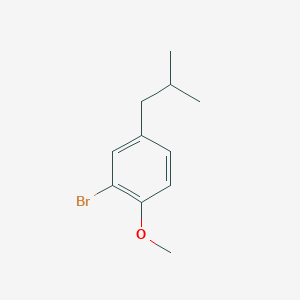
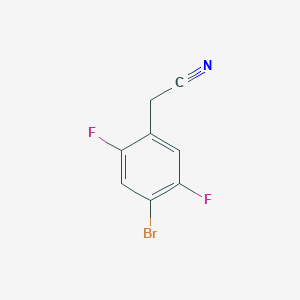

![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)
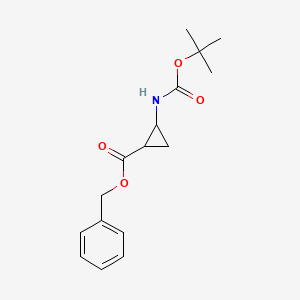
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)
